molecular formula C8H10N2 B158589 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole CAS No. 10087-65-7

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Cat. No.: B158589
CAS No.: 10087-65-7
M. Wt: 134.18 g/mol
InChI Key: DTZKPTFBAXPYOT-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring fused with a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole typically involves the condensation of pyrrole derivatives with suitable reagents under controlled conditions. One common method involves the reaction of pyrrole with an aldehyde or ketone in the presence of a catalyst to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into fully saturated pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,9H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKPTFBAXPYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905819
Record name 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10087-65-7
Record name 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10087-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10087-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole
Reactant of Route 2
2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole
Reactant of Route 3
2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole
Reactant of Route 4
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Reactant of Route 5
2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole
Reactant of Route 6
2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

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